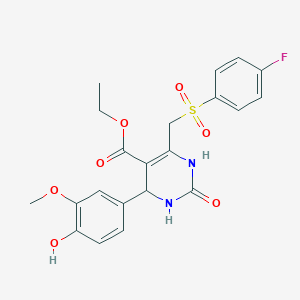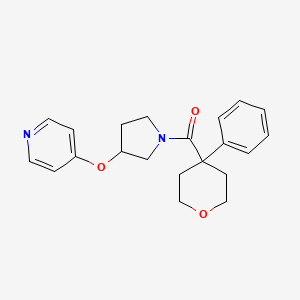
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. C646 is a potent and selective inhibitor of the histone acetyltransferase (HAT) enzyme, which plays a crucial role in the regulation of gene expression.
作用机制
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide works by binding to the active site of the HAT enzyme, thereby inhibiting its activity. The HAT enzyme is responsible for acetylating histones, which leads to the activation of gene expression. By inhibiting the HAT enzyme, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide prevents the acetylation of histones, leading to the repression of gene expression.
Biochemical and Physiological Effects:
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In animal models of diabetes, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is its potency and selectivity for the HAT enzyme. This makes it an ideal tool for studying the role of the HAT enzyme in various biological processes. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is readily available and easy to use in lab experiments. However, one limitation of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide. One area of research is the identification of novel HAT inhibitors with improved potency and selectivity. Additionally, the therapeutic potential of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide in other diseases such as cardiovascular diseases and neurodegenerative diseases should be further explored. Finally, the development of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide as a clinical drug for the treatment of cancer and other diseases should be investigated.
Conclusion:
In conclusion, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is a small molecule inhibitor with significant potential for therapeutic applications. Its inhibition of the HAT enzyme has been shown to have antitumor effects and potential therapeutic applications in other diseases. While there are limitations to its use in lab experiments, the future directions for the study of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide are promising.
合成方法
The synthesis of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide involves the reaction of 7-amino-2-methylchromene-3-carboxylic acid with diethylamine and 4-bromo-1,1'-biphenyl-4-carbonyl chloride. The reaction is carried out in the presence of a base and a solvent such as acetonitrile. The resulting product is then purified by column chromatography to obtain 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide in its pure form.
科学研究应用
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the HAT enzyme. The HAT enzyme is known to be overexpressed in various types of cancer, and its inhibition by 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have antitumor effects. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been studied for its potential therapeutic applications in other diseases such as inflammation, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
7-(diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-3-29(4-2)22-15-12-20-16-23(25(27)30)26(31-24(20)17-22)28-21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H2,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEGDNBJIBLJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

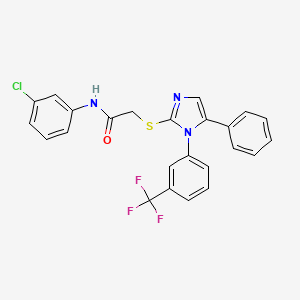

![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)
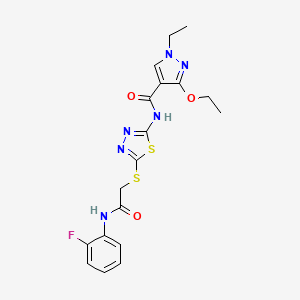
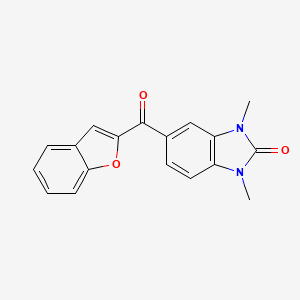
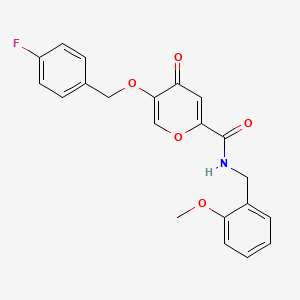
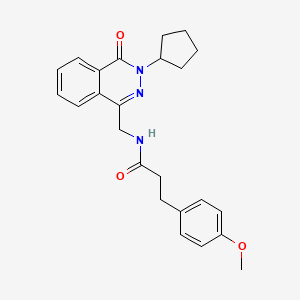
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2452411.png)
